molecular formula C14H14F2N2O4 B060538 5-methoxycarbonyl-4-methoxymethyl-1,2,3,6-tetrahydro-2-oxo-6-(3,4-difluorophenyl)pyrimidine CAS No. 192574-28-0

5-methoxycarbonyl-4-methoxymethyl-1,2,3,6-tetrahydro-2-oxo-6-(3,4-difluorophenyl)pyrimidine

Cat. No. B060538
Key on ui cas rn: 192574-28-0
M. Wt: 312.27 g/mol
InChI Key: XVOMKCVOLOSQTJ-UHFFFAOYSA-N
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Patent
US06207444B1

Procedure details

A 100-L reaction vessel was charged with 50 mM Tris buffer (Tris HCl (77.4 g) and Tris Base (196.7 g) in deionized water (42.3 L)), 12.0 L of subtilisin (PURAFECT® 4000L, available from Genencor International), acetonitrile (5.7 L), and (+) 5-methoxycarbonyl-6-(3,4-difluorophenyl)-4-methoxymethyl-1,2,3,6-tetrahydro-2-oxopyrimidine, (2), (120 g, 0.38 mol) and the mixture was allowed to react at 37° C., pH 8.3 for 9 days. The reaction mixture was extracted with toluene (10 L). The aqueous layer was separated and washed with toluene (5 L). The combined organic extracts were washed with brine (10 L). The organic layer was concentrated by rotary evaporation, filtered, then adjusted to 400 mL volume with toluene. The (+)-2 was crystallized by adding heptane (80 mL), followed by seeding. The mixture was stirred for 1 hr, then heptane (520 mL) was added over 8 hrs. The crystals were filtered, washed with 3:2 heptane-toluene (150 mL), then dried under high vacuum to yield (+)-(6S)-5-methoxycarbonyl-6-(3,4-difluorophenyl)-4-methoxymethyl-1,2,3,6-tetrahydro-2-oxopyrimidine, ((+)-2) as a white solid.
[Compound]
Name
100-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
42.3 L
Type
reactant
Reaction Step Two
[Compound]
Name
4000L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)C(N)(CO)CO.[CH3:9][O:10][C:11]([C:13]1[CH:18]([C:19]2[CH:24]=[CH:23][C:22]([F:25])=[C:21]([F:26])[CH:20]=2)[NH:17][C:16](=[O:27])[NH:15][C:14]=1[CH2:28][O:29][CH3:30])=[O:12]>C(#N)C>[CH3:9][O:10][C:11]([C:13]1[C@H:18]([C:19]2[CH:24]=[CH:23][C:22]([F:25])=[C:21]([F:26])[CH:20]=2)[NH:17][C:16](=[O:27])[NH:15][C:14]=1[CH2:28][O:29][CH3:30])=[O:12]

Inputs

Step One
Name
100-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
42.3 L
Type
reactant
Smiles
C(C(CO)(CO)N)O
Name
4000L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
120 g
Type
reactant
Smiles
COC(=O)C1=C(NC(NC1C1=CC(=C(C=C1)F)F)=O)COC
Name
Quantity
5.7 L
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 37° C.
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with toluene (10 L)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed with toluene (5 L)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (10 L)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated by rotary evaporation
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The (+)-2 was crystallized
ADDITION
Type
ADDITION
Details
by adding heptane (80 mL)
ADDITION
Type
ADDITION
Details
heptane (520 mL) was added over 8 hrs
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
washed with 3:2 heptane-toluene (150 mL)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
9 d
Name
Type
product
Smiles
COC(=O)C1=C(NC(N[C@H]1C1=CC(=C(C=C1)F)F)=O)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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